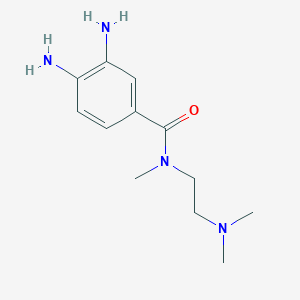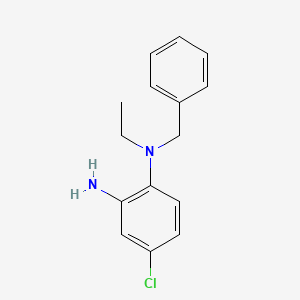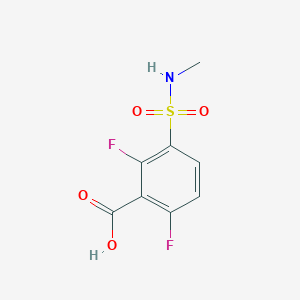
Acide 2-chloroquinoléine-7-carboxylique
Vue d'ensemble
Description
2-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound 2-Chloroquinoline-7-carboxylic acid is particularly interesting due to its unique chemical structure, which includes a chlorine atom at the second position and a carboxylic acid group at the seventh position of the quinoline ring.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound has been investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including 2-Chloroquinoline-7-carboxylic acid, have shown promise in the treatment of diseases such as malaria, cancer, and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
2-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has received considerable attention in drug design due to its broad spectrum of bioactivity . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by 2-Chloroquinoline-7-carboxylic acid require further investigation .
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method involves the reaction of 2-chloroquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the seventh position. Another approach involves the use of 2-chloroquinoline-7-carbaldehyde as an intermediate, which is then oxidized to form the carboxylic acid .
Industrial Production Methods
Industrial production of 2-Chloroquinoline-7-carboxylic acid often employs catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts such as palladium or copper can facilitate the chlorination and carboxylation reactions. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, have been explored to reduce environmental impact and improve reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Chloroquinoline-7-carboxylic acid include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carboxylic acid: Similar in structure but with the carboxylic acid group at the third position.
2-Chloroquinoline-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the fourth position.
2-Chloroquinoline-8-carboxylic acid: Similar in structure but with the carboxylic acid group at the eighth position.
Uniqueness
2-Chloroquinoline-7-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug development and other scientific research applications .
Propriétés
IUPAC Name |
2-chloroquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYHAUFFRDHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1415047.png)



![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)



![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)


![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)
